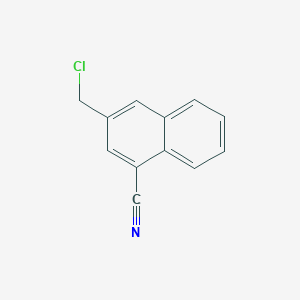

2-(Chloromethyl)-4-cyanonaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(クロロメチル)-4-シアノナフタレンは、ナフタレンファミリーに属する有機化合物です。ナフタレン環の2位にクロロメチル基、4位にシアノ基を持つことが特徴です。

2. 製法

合成経路と反応条件

2-(クロロメチル)-4-シアノナフタレンの合成は、一般的に4-シアノナフタレンのクロロメチル化によって行われます。 一般的な方法の1つは、塩化亜鉛などのルイス酸触媒の存在下で、ホルムアルデヒドと塩酸を用いるブランクロロメチル化反応です 。この反応は酸性条件下で行われ、ホルムアルデヒドのカルボニルがプロトン化され、炭素がより求電子性となり、ナフタレン環の芳香族π電子による求核攻撃を受けやすくなります。

工業的製法

2-(クロロメチル)-4-シアノナフタレンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、製品の収率と純度が高くなるように最適化されています。連続フロー反応器や再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業的な設定では、目的とする製品品質を達成するために一般的です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-cyanonaphthalene typically involves the chloromethylation of 4-cyanonaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

化学反応の分析

反応の種類

2-(クロロメチル)-4-シアノナフタレンは、以下を含むさまざまな化学反応を起こします。

求核置換反応: クロロメチル基は、アミン、チオール、アルコールなどの求核剤によって置換され得ます。

酸化: この化合物は、対応するカルボン酸またはアルデヒドを形成するために酸化され得ます。

還元: シアノ基は、水素化リチウムアルミニウムなどの還元剤を用いてアミン基に還元され得ます。

一般的な試薬と条件

求核置換反応: アジ化ナトリウム、チオシアン酸カリウム、メトキシドナトリウムなどの試薬が、穏やかなから中程度の条件下で使用されます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤が、酸性または塩基性条件下で使用されます。

還元: 水素化リチウムアルミニウムや触媒存在下での水素ガスなどの還元剤が使用されます。

生成される主な生成物

求核置換反応: 生成物には、さまざまな官能基を持つ置換ナフタレンが含まれます。

酸化: 生成物には、ナフタレンカルボン酸またはアルデヒドが含まれます。

還元: 生成物には、ナフチルアミンが含まれます。

科学的研究の応用

2-(クロロメチル)-4-シアノナフタレンは、科学研究においていくつかの用途を持っています。

有機合成: より複雑な有機分子の合成における中間体として役立ちます。

医薬品: 医薬品や生物活性化合物の開発に使用されます。

材料科学: ポリマーや染料などの先端材料の製造に利用されます。

生物学的調査: この化合物は、酵素相互作用とタンパク質修飾の研究に使用されます。

作用機序

2-(クロロメチル)-4-シアノナフタレンの作用機序は、求核剤や求電子剤に対する反応性に関連しています。クロロメチル基は求電子中心として働き、求核攻撃を受けやすくなっています。シアノ基は、還元や加水分解を含むさまざまな反応に関与し、異なる官能基の形成につながります。 これらの反応により、この化合物は生物分子や経路と相互作用することができ、医薬品化学や生化学において有用になっています .

類似化合物との比較

類似化合物

- 2-(クロロメチル)-4-メトキシナフタレン

- 2-(クロロメチル)-4-ニトロナフタレン

- 2-(クロロメチル)-4-アミノナフタレン

独自性

2-(クロロメチル)-4-シアノナフタレンは、ナフタレン環にクロロメチル基とシアノ基の両方が存在するため、ユニークです。この官能基の組み合わせは、さまざまな化学変換のための汎用性の高いプラットフォームを提供し、有機合成において貴重な中間体となっています。 シアノ基は、この化合物の反応性を高め、さらなる官能基化を可能にし、他の類似化合物と区別されています .

特性

分子式 |

C12H8ClN |

|---|---|

分子量 |

201.65 g/mol |

IUPAC名 |

3-(chloromethyl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H8ClN/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7H2 |

InChIキー |

BCABTQRYYBLRTD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)